(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring two 1,2,3-triazole rings These triazole rings are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process:
Formation of the 1,2,3-Triazole Rings: This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a phenylboronic acid or a phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole rings, potentially converting them to dihydrotriazoles.
Substitution: The triazole rings can participate in nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole rings are particularly useful in click chemistry, facilitating the creation of diverse molecular architectures.
Biology
Biologically, the compound exhibits potential as an antimicrobial agent. The triazole rings are known to interact with microbial enzymes, inhibiting their activity and thus preventing microbial growth .
Medicine
The triazole rings can interact with DNA and proteins, disrupting cellular processes in cancer cells .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole rings can form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler analog with similar reactivity but lacking the additional functional groups.
1,2,4-Triazole: Another triazole isomer with different electronic properties and reactivity.
Benzotriazole: Contains a fused benzene ring, offering different steric and electronic characteristics.
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone lies in its dual triazole rings and the presence of both pyrrolidine and phenyl groups. This combination provides a unique set of chemical properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(20-8-6-13(11-20)21-9-7-16-19-21)14-10-17-22(18-14)12-4-2-1-3-5-12/h1-5,7,9-10,13H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRCOVRRTYEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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